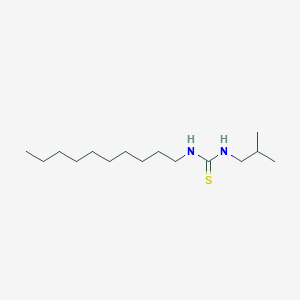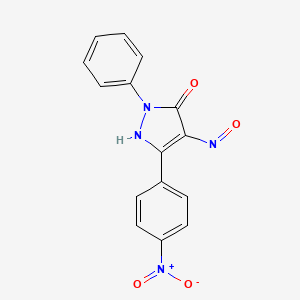
5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of nitrophenyl and nitroso groups attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The nitrophenol derivatives are then subjected to further reactions to introduce the nitroso and pyrazolone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted phenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Carbamates of 4-Nitrophenylchloroformate: Compounds with significant antimicrobial and antioxidant activities.
Properties
CAS No. |
62349-53-5 |
|---|---|
Molecular Formula |
C15H10N4O4 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H10N4O4/c20-15-14(17-21)13(10-6-8-12(9-7-10)19(22)23)16-18(15)11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
JGNZZMYGNKRHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



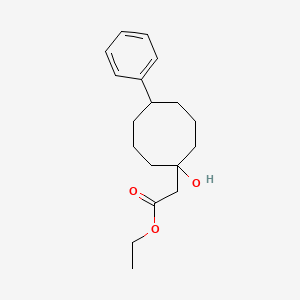

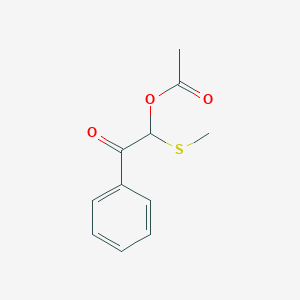
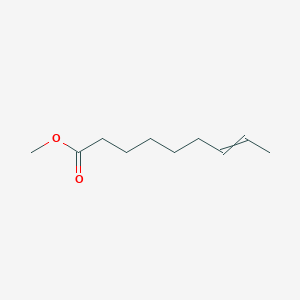
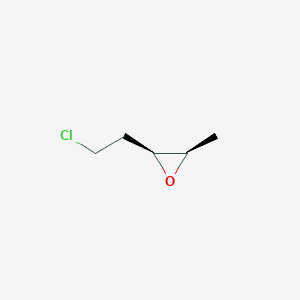
![9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14530819.png)
![2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14530827.png)
![5-[3-(3,4-Dimethoxyphenyl)propanoyl]-2,4-dimethoxybenzoic acid](/img/structure/B14530834.png)

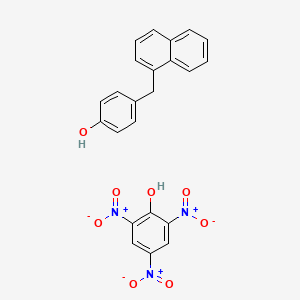
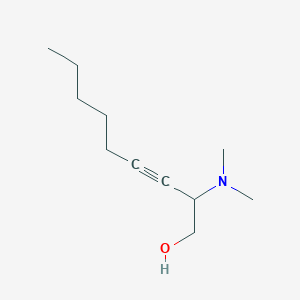
![N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14530856.png)
